rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, piperidine derivatives, which this compound is a part of, are important synthetic fragments for designing drugs . The synthesis of piperidine derivatives often involves intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains trifluoromethyl groups and a dioxo group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 342.2. More specific physical and chemical properties were not found in the search results.Safety and Hazards
This compound has been associated with several hazard statements, including H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation), and H412 (harmful to aquatic life with long-lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans involves the condensation of a piperidinone derivative with an isatin derivative, followed by reduction and cyclization to form the final product.", "Starting Materials": [ "3-(Trifluoromethyl)-2,6-dioxopiperidine-4-carboxylic acid", "4-hydroxyisatin", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of 3-(Trifluoromethyl)-2,6-dioxopiperidine-4-carboxylic acid with 4-hydroxyisatin in the presence of acetic acid and sodium hydroxide to form the corresponding imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the corresponding amine intermediate.", "Step 3: Cyclization of the amine intermediate in the presence of acetic acid and water to form the final product, rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans." ] } | |
CAS No. |
2639371-54-1 |
Molecular Formula |
C14H9F3N2O5 |
Molecular Weight |
342.2 |
Purity |
0 |
Origin of Product |
United States |
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